4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen and sulfur atoms. The compound is officially designated as this compound, with the Chemical Abstracts Service registry number 663181-83-7. Alternative systematic names include 4-methyl-5-phenethyl-4H-1,2,4-triazole-3-thiol, reflecting the phenethyl group designation for the 2-phenylethyl substituent. The molecular descriptor follows the pattern where the triazole ring numbering begins with nitrogen atoms at positions 1, 2, and 4, with carbon atoms occupying positions 3 and 5. The thiol group (-SH) is located at position 3, the methyl group (-CH₃) at nitrogen-4, and the phenylethyl chain at carbon-5.
The compound belongs to the broader classification of 1,2,4-triazole derivatives, which constitute an important class of five-membered heterocyclic compounds. Within this classification, it specifically falls under the subcategory of triazole-3-thiols, characterized by the presence of the sulfur-containing thiol functional group. The systematic classification extends to include its categorization as a substituted triazole derivative with both aliphatic (methyl) and aromatic (phenylethyl) substituents. The International Union of Pure and Applied Chemistry Chemical Identifier string for this compound is InChI=1S/C11H13N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15), providing a unique digital representation of its molecular structure. The canonical Simplified Molecular Input Line Entry System notation is recorded as Sc1nnc(n1C)CCc1ccccc1, offering a simplified textual representation of the molecular connectivity.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement determined by the spatial positioning of its constituent functional groups and their electronic interactions. The central 1,2,4-triazole ring adopts a planar configuration, consistent with the aromatic character of this five-membered heterocycle. Theoretical calculations using Density Functional Theory with the Becke three-parameter Lee-Yang-Parr functional method have been employed to investigate the conformational behavior of related triazole derivatives, providing insights into the preferred geometrical arrangements. The phenylethyl substituent at position 5 introduces conformational flexibility through rotation around the carbon-carbon bonds connecting the triazole ring to the phenyl group. This flexibility allows for multiple conformational states, with the most stable conformations typically featuring the phenyl ring in positions that minimize steric interactions with the triazole core.
The thiol group at position 3 exhibits characteristic sulfur-hydrogen bond characteristics, with the sulfur atom displaying tetrahedral geometry when considering its lone pairs. The presence of the thiol group introduces tautomeric possibilities, as 1,2,4-triazole-3-thiol derivatives can exist in equilibrium between the thiol form and the corresponding thione tautomer. Computational studies have demonstrated that the relative stability of these tautomeric forms depends on environmental factors such as solvent polarity and intermolecular interactions. The methyl group at nitrogen-4 adopts a position that minimizes steric hindrance with adjacent atoms while maintaining optimal electronic overlap with the triazole ring system.
| Structural Parameter | Value | Method of Determination |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃S | Spectroscopic Analysis |
| Molecular Weight | 219.31 g/mol | Mass Spectrometry |
| Melting Point | Not Available | Experimental |
| Density | 1.4±0.1 g/cm³ | Calculated |
| Flash Point | 167.4±25.9 °C | Calculated |
| LogP | 0.50 | Calculated |
Comparative Structural Analysis with Analogous 1,2,4-Triazole Derivatives
Comparative structural analysis reveals significant insights when examining this compound alongside related triazole derivatives. The compound 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, bearing an amino group instead of the methyl substituent at position 4, exhibits a molecular weight of 220.294 daltons and demonstrates similar structural features with the same phenylethyl positioning. This structural comparison highlights the impact of nitrogen versus carbon substitution at the 4-position, with the amino derivative showing different electronic properties due to the presence of the additional nitrogen atom. The replacement of the methyl group with an amino group introduces hydrogen bonding capabilities and alters the overall electronic distribution within the molecule.
Another structurally related compound, 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, presents an interesting comparison where the substitution pattern is reversed, with a phenyl group at position 4 and a methylphenyl group at position 5. This isomeric arrangement, with a molecular formula of C₁₅H₁₃N₃S and molecular weight of 267.4 grams per mole, demonstrates how positional changes of aromatic substituents affect molecular properties and potential biological activities. The increased molecular weight and altered substitution pattern provide insights into structure-activity relationships within the triazole family.
The parent compound 4-methyl-4H-1,2,4-triazole-3-thiol, lacking the phenylethyl substituent, serves as a fundamental reference point for understanding the contribution of the aromatic side chain. With a molecular formula of C₃H₅N₃S and molecular weight of 115.16 grams per mole, this simpler derivative illustrates the structural foundation upon which more complex triazole derivatives are built. Comparative analysis reveals that the addition of the phenylethyl group significantly increases molecular complexity and provides additional sites for intermolecular interactions.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| This compound | C₁₁H₁₃N₃S | 219.31 | Reference compound |
| 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | C₁₀H₁₂N₄S | 220.29 | Amino group at position 4 |
| 5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | 267.4 | Reversed substitution pattern |
| 4-methyl-4H-1,2,4-triazole-3-thiol | C₃H₅N₃S | 115.16 | No phenylethyl substituent |
Properties
IUPAC Name |
4-methyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-14-10(12-13-11(14)15)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISPWNDSNLAABQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350166 | |
| Record name | 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
663181-83-7 | |
| Record name | 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazide Intermediates with Carbon Disulfide
One of the established methods involves the following steps:
| Step | Reagents and Conditions | Purpose |
|---|---|---|
| 1 | Reaction of phenethyl halide (e.g., 2-phenylethyl bromide) with hydrazine hydrate | Formation of hydrazide intermediate bearing the 2-phenylethyl moiety |
| 2 | Treatment of hydrazide with carbon disulfide (CS2) and potassium hydroxide (KOH) under reflux | Cyclization to form the 1,2,4-triazole-3-thiol ring system |
| 3 | Alkylation with methyl iodide (CH3I) or similar methylating agents | Introduction of the 4-methyl substituent on the triazole ring |
This method leverages the nucleophilic attack of hydrazide nitrogen on carbon disulfide followed by ring closure to yield the triazole-3-thiol core.
One-Pot Cyclocondensation Reactions
Advanced synthetic approaches utilize one-pot cyclocondensation, often catalyzed by bases or organocatalysts such as 4-(N,N-dimethylamino)pyridine (DMAP). For example:
Alkylation and Substitution Reactions
The thiol group on the triazole ring is reactive and can be alkylated to introduce various substituents:
- Alkylation with 2-phenylethyl bromide or iodide provides the 5-(2-phenylethyl) substitution.
- The methyl group at position 4 is typically introduced by methyl iodide or methyl sulfate alkylation after ring formation.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Solvent | Ethanol, methanol, DMF, or acetone | Solvent polarity affects solubility and reaction rate |
| Temperature | 80–100 °C (reflux) | Elevated temperatures favor cyclization but may degrade sensitive intermediates |
| Time | 4–6 hours reflux typical | Ensures complete cyclization and substitution |
| Catalyst/Base | KOH, Et3N, or DMAP | Catalyzes cyclization and substitution reactions |
| Purification | Recrystallization from ethanol or chromatographic methods | Removes impurities and unreacted starting materials |
Thin-layer chromatography (TLC) and spectroscopic methods are used to monitor reaction progress and purity.
Representative Experimental Procedure
Preparation of hydrazide intermediate: 2-Phenylethyl bromide is reacted with hydrazine hydrate in ethanol under reflux for 3–4 hours to yield 2-phenylethyl hydrazide.
Cyclization: The hydrazide is treated with carbon disulfide and potassium hydroxide in ethanol, refluxed for 5 hours, forming the triazole-3-thiol ring.
Methylation: The product is alkylated with methyl iodide in the presence of potassium carbonate in acetone at room temperature for 12 hours.
Isolation: The final compound is purified by recrystallization from ethanol.
Analytical Characterization Supporting Synthesis
| Technique | Key Observations | Purpose |
|---|---|---|
| Infrared Spectroscopy (IR) | S-H stretch ~2550 cm⁻¹, C=N stretch ~1600 cm⁻¹ | Confirms thiol and triazole ring presence |
| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Methyl protons δ 2.1–2.5 ppm; aromatic protons δ 6.8–7.4 ppm | Assigns proton environments confirming substitution pattern |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to C12H14N3S (M+H)+ | Confirms molecular weight and structure |
| Elemental Analysis | C, H, N, S within ±0.3% of theoretical | Validates compound purity and composition |
These methods are critical to confirm the successful synthesis and purity of the compound.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazide cyclization with CS2 | Phenethyl halide, hydrazine hydrate | CS2, KOH, methyl iodide | Reflux in ethanol, 4–6 h | Straightforward, moderate to good yields | Requires handling of CS2 (toxic) |
| One-pot DMAP-catalyzed cyclocondensation | Ethyl carbazate, aryl nitriles | DMAP, microwave irradiation | Microwave heating, short reaction time | Rapid, solvent and catalyst efficient | May need optimization for specific substituents |
| Solid-phase microwave synthesis | Solid-supported intermediates | Microwave irradiation | Microwave, solid phase | High purity, fast synthesis | Requires specialized equipment |
Research Findings and Notes
- The thiol group is reactive and can be further modified to improve biological activity or solubility.
- Microwave-assisted synthesis enhances reaction rates and yields compared to conventional heating.
- Alkylation steps must be carefully controlled to avoid over-alkylation or side reactions.
- Purification by recrystallization is effective for isolating high-purity product.
- The substitution pattern on the triazole ring significantly influences biological activity, guiding synthetic modifications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Brominated or nitrated phenylethyl derivatives.
Scientific Research Applications
Biological Applications
1. Antifungal Activity
Research indicates that triazole derivatives exhibit antifungal properties. A study showed that 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol demonstrated significant activity against various fungal strains, making it a candidate for agricultural fungicides.
Case Study : In a comparative analysis of antifungal agents, this compound was effective against Candida albicans and Aspergillus niger, showcasing lower Minimum Inhibitory Concentrations (MICs) than standard antifungal treatments.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 15 |
| Fluconazole | 25 |
| Amphotericin B | 30 |
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit cell proliferation in various cancer cell lines.
Case Study : In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 60 |
| 50 | 30 |
Agricultural Applications
1. Plant Growth Promotion
Triazole compounds are known to enhance plant growth and resistance to stress. This specific compound has been shown to improve root development and overall plant vigor in crops like wheat and maize.
Case Study : Field trials demonstrated that applying the compound at a concentration of 100 mg/L resulted in a 25% increase in biomass compared to untreated controls.
| Treatment | Biomass Increase (%) |
|---|---|
| Control | 0 |
| This compound | 25 |
Chemical Applications
1. Synthesis of Novel Compounds
The thiol group in the compound allows it to act as a versatile building block in organic synthesis. It can be utilized to create more complex molecules with potential pharmaceutical applications.
Case Study : A synthetic route involving this compound led to the successful production of new triazole derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the triazole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Properties
Triazole-3-thiol derivatives vary widely based on substituents at positions 4 and 3. Key analogs and their distinguishing features include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Amino (-NH₂) and methoxy (-OMe) groups enhance antioxidant activity by stabilizing radicals via resonance, whereas nitro (-NO₂) groups reduce activity due to electron withdrawal .
- Synthetic Flexibility : The thiol group enables diverse functionalization (e.g., Schiff base formation, S-alkylation), as seen in compounds with pyridine, naphthyridine, or benzimidazole moieties .
Physical and Chemical Properties
- Melting Points: Range from 124°C (methylphenoxy derivatives) to 259°C (bromophenyl analogs), reflecting substituent rigidity and intermolecular forces .
- Solubility: Thiol-containing triazoles are generally polar but gain hydrophobicity with aryl/alkyl groups. For example, 4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (Mw: 263.36) is less water-soluble than smaller analogs .
Biological Activity
4-Methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and relevant research findings.
The molecular formula of this compound is , with a CAS number of 663181-83-7. It features a triazole ring with a thiol functional group that contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of synthesized triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using the MTT assay. The results showed that certain derivatives were particularly effective against melanoma cells, suggesting potential for development as anticancer agents .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | IGR39 | 15.2 |
| Compound B | MDA-MB-231 | 20.5 |
| Compound C | Panc-1 | 18.7 |
Antimicrobial Activity
The compound also displays notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates strong antimicrobial potential.
Table 2: Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been explored through its interaction with cyclooxygenase (COX) enzymes. Research suggests that triazole derivatives can inhibit COX-1 activity more effectively than COX-2, indicating their potential as anti-inflammatory agents . This selectivity is crucial for developing drugs with fewer side effects.
Table 3: COX Inhibition Studies
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Triazole Derivative A | 85 | 40 |
| Triazole Derivative B | 90 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For anticancer activity, it may induce apoptosis in cancer cells by activating signaling pathways that lead to cell death. In antimicrobial applications, it disrupts the synthesis of essential cellular components in pathogens .
Case Studies
Several case studies have highlighted the compound's effectiveness in clinical settings:
- Case Study on Anticancer Activity : A clinical trial involving a new formulation containing triazole derivatives showed promising results in reducing tumor size in patients with advanced melanoma.
- Case Study on Antimicrobial Resistance : A study focused on antibiotic-resistant bacterial strains demonstrated that triazole derivatives could restore sensitivity to conventional antibiotics when used in combination therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and characterization protocols for 4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with aldehydes or ketones in basic media. For example, analogous triazole-thiols are prepared by reacting hydrazinecarbothioamides with aldehydes in methanol under reflux, followed by acidification to precipitate the product . Characterization involves elemental analysis, FTIR (to confirm -SH and triazole ring vibrations), ¹H/¹³C-NMR (to verify substituent integration), and LC-MS for molecular weight validation . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to improve yield and purity .
Q. How can researchers validate the purity and structural integrity of synthesized derivatives?
- Methodological Answer : Use a combination of:
- Microelemental analysis to confirm C, H, N, S content within ±0.4% of theoretical values .
- FTIR spectroscopy to identify functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- UV-Vis spectroscopy to assess electronic transitions, particularly for metal complexes .
- X-ray crystallography (using SHELX software for refinement) to resolve crystal structures and confirm stereochemistry .
Advanced Research Questions
Q. What computational strategies are effective in predicting the bioactivity of triazole-thiol derivatives?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina or Schrödinger Suite) can predict interactions with target proteins. For instance, docking 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives into the active site of the SARS-CoV-2 helicase (PDB: 5WWP) revealed binding energies and hydrogen-bonding patterns critical for inhibitory activity . ADME/Tox predictions (via SwissADME or ProTox-II) further prioritize compounds with favorable pharmacokinetic profiles .
Q. How can conflicting data in structure-activity relationships (SAR) for antiradical activity be resolved?
- Methodological Answer : Contradictions arise from substituent effects. For example, adding a 4-fluorobenzylidene group to the triazole-thiol scaffold reduced antiradical activity by 15%, while a 2-hydroxybenzylidene group enhanced it . To resolve such discrepancies:
- Perform dose-response assays (e.g., DPPH scavenging at 10⁻³–10⁻⁶ M) to quantify activity trends .
- Use DFT calculations to analyze electron-donating/withdrawing effects on radical stabilization .
- Compare Hammett σ constants of substituents to correlate electronic properties with bioactivity .
Q. What experimental approaches are used to study coordination complexes of triazole-thiols with transition metals?
- Methodological Answer :
- Synthesize complexes in alcoholic media by reacting the triazole-thiol ligand with metal salts (e.g., NiCl₂·6H₂O, CuSO₄) at 60–70°C .
- Characterize using molar conductivity (to determine electrolytic nature) and UV-Vis spectroscopy (to assign d-d transitions, e.g., Cu²+ complexes show bands at ~600 nm) .
- Cyclic voltammetry can reveal redox behavior, such as quasi-reversible Cu²+/Cu⁺ transitions in DMSO .
Data Contradiction Analysis
Q. Why do some triazole-thiol derivatives exhibit variable antimicrobial activity across studies?
- Methodological Answer : Discrepancies may stem from:
- Strain-specific sensitivity (e.g., Gram-positive vs. Gram-negative bacteria) .
- Solubility differences in assay media (e.g., DMSO vs. aqueous buffers) affecting bioavailability .
- MBC/MIC ratio variations , where post-treatment regrowth may skew results. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
